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molecular formula C7H5NS B1278808 2-Sulfanylbenzonitrile CAS No. 112365-71-6

2-Sulfanylbenzonitrile

Cat. No. B1278808
M. Wt: 135.19 g/mol
InChI Key: AOYOBWSGCQMROU-UHFFFAOYSA-N
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Patent
US07205313B2

Procedure details

Following the procedures for Example 22, Step C, decahydroisoquinoline mesylate from preparation 3 (102 mg, 0.28 mmol) in acetone (0.5 mL), potassium carbonate solid (38 mg, 0.28 mmol, twice) and 2-mercaptobenzonitrile (38 mg, 0.286 mmol, twice) gave, after flash chromatography (hexanes-ethyl acetate 2:1), the desired product as an oil (64 mg) in 57% yield.
Name
decahydroisoquinoline mesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](O)(=O)(=O)[CH3:2].[CH2:6]1[CH:15]2C([CH2:11][CH2:12][CH2:13][CH2:14]2)CC[NH:7]1>CC(C)=O.C(=O)([O-])[O-].[K+].[K+]>[SH:1][C:2]1[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=1[C:6]#[N:7] |f:0.1,3.4.5|

Inputs

Step One
Name
decahydroisoquinoline mesylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)O.C1NCCC2CCCCC12
Step Two
Name
3
Quantity
102 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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